1-benzyl-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-2-one
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Overview
Description
1-benzyl-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-2-one is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research .
Preparation Methods
The synthesis of 1-benzyl-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-2-one typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve scaling up these laboratory procedures, ensuring consistency and efficiency in large-scale manufacturing .
Chemical Reactions Analysis
1-benzyl-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms, modifying the compound’s structure.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-benzyl-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industry: It may be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-benzyl-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-2-one involves its interaction with specific molecular targets, such as CDK2 (cyclin-dependent kinase 2). By inhibiting CDK2, the compound can interfere with the cell cycle, leading to the selective targeting of tumor cells. This inhibition can result in cell cycle arrest and apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
1-benzyl-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-2-one can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity but may have different selectivity and potency profiles.
Phenylpyrazoles: These compounds contain a pyrazole bound to a phenyl group and may have different biological activities.
The uniqueness of this compound lies in its specific structure, which confers its particular biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C17H18N6O |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-benzyl-4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-2-one |
InChI |
InChI=1S/C17H18N6O/c1-21-16-14(9-20-21)17(19-12-18-16)23-8-7-22(15(24)11-23)10-13-5-3-2-4-6-13/h2-6,9,12H,7-8,10-11H2,1H3 |
InChI Key |
CTWOKUVXHMECOI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCN(C(=O)C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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